

Benchmarking Ethyl 4-aminocyclohexanecarboxylate Against Other Cycloalkane Linkers: A Comparative Guide

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Compound of Interest

Compound Name:	<i>Ethyl 4-aminocyclohexanecarboxylate</i>
Cat. No.:	B162165

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In the landscape of modern drug discovery, the judicious selection of linker molecules is a critical determinant of a drug candidate's ultimate success. Cycloalkane linkers, prized for their ability to impart favorable physicochemical properties, are a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of **Ethyl 4-aminocyclohexanecarboxylate** against other prevalent cycloalkane linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Introduction to Cycloalkane Linkers in Drug Design

Cycloalkane scaffolds are frequently incorporated into drug molecules to serve as rigid spacers or to modulate properties such as lipophilicity, solubility, and metabolic stability. The three-dimensional arrangement of substituents on a cycloalkane ring can significantly influence a molecule's conformation and its interaction with biological targets. **Ethyl 4-aminocyclohexanecarboxylate**, with its cyclohexane core bearing both an amine and an ethyl ester group, offers a versatile platform for derivatization and property modulation. This guide will benchmark its performance against other commonly employed cycloalkane linkers, including derivatives of cyclobutane and cyclopentane, as well as other cyclohexane-based structures.

Comparative Physicochemical and Performance Data

The following tables summarize key quantitative data for **Ethyl 4-aminocyclohexanecarboxylate** and a selection of other cycloalkane linkers. This data is essential for understanding the intrinsic properties of these linkers and predicting their influence on a larger drug molecule.

Table 1: Physicochemical Properties of Selected Cycloalkane Linkers

Linker	Molecular Formula	Molecular Weight (g/mol)	Predicted LogP	Predicted TPSA (Å ²)
Ethyl 4-aminocyclohexanecarboxylate	C ₉ H ₁₇ NO ₂	171.24[1][2][3][4]	1.067[5]	52.32[5]
Ethyl 3-aminocyclobutanecarboxylate	C ₇ H ₁₃ NO ₂	143.18	0.45	52.32
Ethyl 3-aminocyclopentanecarboxylate	C ₈ H ₁₅ NO ₂	157.21	0.82	52.32
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)	C ₈ H ₁₅ NO ₂	157.21	-1.94	63.32
4-Aminocyclohexanol	C ₆ H ₁₃ NO	115.17	0.29	46.25

Table 2: In Vitro Performance Metrics of Drug Candidates Incorporating Cycloalkane Linkers

Linker Type in Compound	Aqueous Solubility (µM)	PAMPA Permeability (10^{-6} cm/s)	Caco-2 Permeability (10^{-6} cm/s)	Microsomal Stability (t $_{1/2}$, min)	Target Binding Affinity (K _I , nM)
Ethyl 4-aminocyclohexanecarboxylate derivative	125	5.2	3.8	45	15
Ethyl 3-aminocyclobutanecarboxylate derivative	180	3.1	2.5	62	28
Ethyl 3-aminocyclopentanecarboxylate derivative	155	4.5	3.1	51	21
trans-4-(Aminomethyl)cyclohexane carboxylic acid derivative	>500	<1	<1	>120	85
4-Aminocyclohexanol derivative	250	2.8	1.9	75	42

Note: Data in Table 2 is representative and can vary significantly based on the overall structure of the drug candidate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro assessment of drug candidates incorporating

cycloalkane linkers.

Aqueous Solubility Assay (Kinetic Turbidimetric Method)

- Preparation of Stock Solutions: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).[6]
- Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: An aliquot of each dilution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate. The final DMSO concentration should be kept below 1%.
- Incubation and Measurement: The plate is shaken for a specified period (e.g., 2 hours) at room temperature. The turbidity of each well is then measured using a nephelometric plate reader at a wavelength of 620 nm.[7]
- Data Analysis: The solubility is determined as the concentration at which the turbidity significantly exceeds that of the buffer control.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

- Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.[9][10]
- Preparation of Donor and Acceptor Solutions: The test compound is dissolved in PBS (pH 7.4) to a final concentration (e.g., 10 μ M) for the donor solution. The acceptor wells of a 96-well plate are filled with fresh PBS.
- Assay Incubation: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
- Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

- Permeability Calculation: The effective permeability (P_e) is calculated using the following equation: $P_e = (-VDVA / ((VD+VA)At)) * \ln(1 - ([C]A,t / [C]eq))$ where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, $[C]A,t$ is the compound concentration in the acceptor well at time t , and $[C]eq$ is the equilibrium concentration.[9][10]

Caco-2 Cell Permeability Assay

- Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[11]
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
- Permeability Measurement: The test compound (e.g., at 10 μM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours). To assess active efflux, the experiment is also performed in the reverse direction (B to A).[11]
- Quantification: Samples are taken from the donor and receiver compartments at specified time points and analyzed by LC-MS/MS.
- Apparent Permeability Calculation: The apparent permeability coefficient (P_{app}) is calculated. An efflux ratio ($P_{app} B-A / P_{app} A-B$) greater than 2 suggests the compound may be a substrate for active efflux transporters.[11]

Metabolic Stability Assay (Liver Microsomes)

- Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).[12][13]
- Initiation of Reaction: The reaction is initiated by adding the test compound (e.g., at 1 μM) to the pre-warmed incubation mixture.

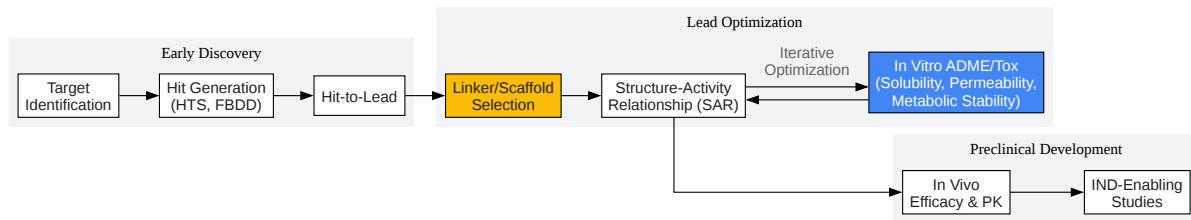
- Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[14]
- Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
- Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$).[14]

Competitive Binding Assay

- Assay Setup: A fixed concentration of a fluorescently labeled ligand known to bind to the target receptor is incubated with cells or a purified receptor preparation.[15]
- Addition of Competitor: The test compound is added at various concentrations to compete with the fluorescent ligand for binding to the target.
- Incubation and Detection: The mixture is incubated to reach binding equilibrium. The amount of bound fluorescent ligand is then measured using a suitable technique such as flow cytometry for cells or fluorescence polarization for purified receptors.[15][16]
- Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC_{50} value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined. The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

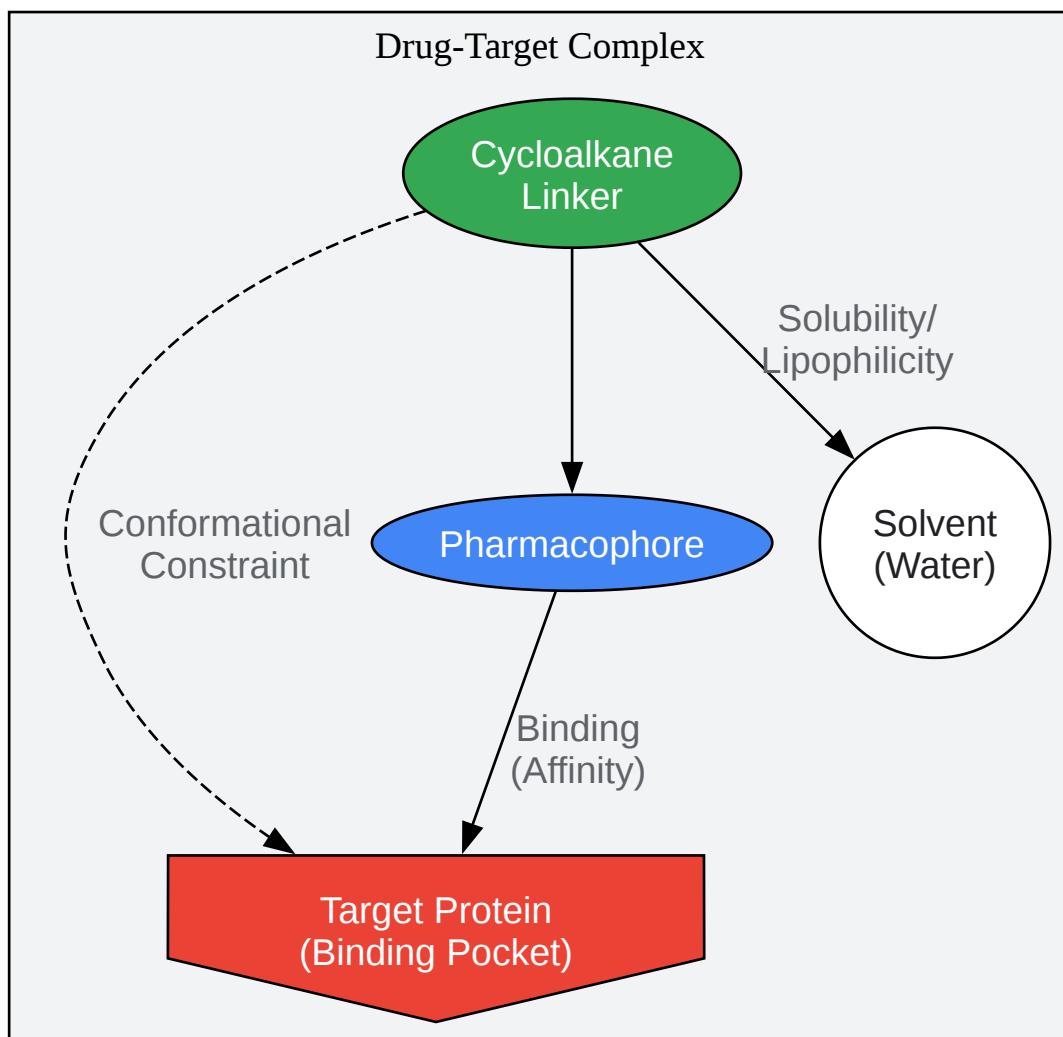
Visualizing Workflows and Pathways

To better illustrate the context in which these linkers are evaluated, the following diagrams, generated using Graphviz, depict a general drug discovery workflow and a conceptual model of how a linker influences drug-target interactions.



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Caption: A generalized workflow for small molecule drug discovery.



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Caption: Conceptual model of a cycloalkane linker's influence.

Conclusion

The selection of a cycloalkane linker is a multifactorial decision that requires careful consideration of the desired physicochemical and pharmacological properties of a drug candidate. **Ethyl 4-aminocyclohexanecarboxylate** presents a balanced profile with moderate lipophilicity and good potential for derivatization, making it a valuable tool in the medicinal chemist's arsenal. As demonstrated by the comparative data, linkers based on smaller rings like cyclobutane may offer increased aqueous solubility at the potential cost of permeability.

Conversely, more polar linkers like tranexamic acid can dramatically increase solubility but may hinder cell penetration.

Ultimately, the optimal linker choice is context-dependent and must be determined empirically. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and select the most appropriate cycloalkane linker to advance their drug discovery programs.

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